molecular formula C7H4N2O3S B184917 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 51991-94-7

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No. B184917
CAS RN: 51991-94-7
M. Wt: 196.19 g/mol
InChI Key: FDGPDTWORUVKQX-UHFFFAOYSA-N
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Description

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a chemical compound with the linear formula C7H4N2O3S . It has a molecular weight of 196.186 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, including 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, can be achieved through the two-component reaction of 2-thiouracil and dialkyl acetylenedicarboxylate in solvent-free conditions under thermal conditions . The reaction proceeds smoothly and cleanly under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid consists of a thiazolo[3,2-a]pyrimidine core with a carboxylic acid group attached . The structure of the products was confirmed by IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

The reaction of 2-thiouracil and dialkyl acetylenedicarboxylate in solvent-free conditions under thermal conditions leads to the formation of dialkyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxylate derivatives . The reaction proceeded smoothly and cleanly under mild reaction conditions .


Physical And Chemical Properties Analysis

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a solid compound . It has a molecular weight of 196.18 . The compound decomposes at 277°C .

Scientific Research Applications

Antibacterial and Antitubercular Activities

This compound has been studied for its potential in combating bacterial infections. Research indicates that derivatives of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exhibit in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings suggest that the compound could be a valuable addition to the arsenal of antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Biochemical Research

In the field of biochemistry, this compound serves as a biochemical for proteomics research . Its properties allow researchers to study protein expression and function, which is crucial for understanding cellular processes and developing new therapeutic strategies.

Material Science

The compound’s unique structure has piqued the interest of material scientists. While specific applications in material science are not detailed in the available literature, the compound’s molecular framework suggests potential utility in the synthesis of novel materials or as a precursor for more complex chemical structures .

Environmental Science

Derivatives of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid have shown significant antibacterial and antitubercular activities, which could have implications for environmental science . These activities could be harnessed for environmental decontamination processes or the development of biodegradable materials with antimicrobial properties.

Pharmacology

In pharmacological research, the compound’s derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and antitubercular properties . This suggests potential applications in the development of new pharmacological agents.

Agriculture

While specific applications in agriculture are not explicitly mentioned in the search results, the antibacterial properties of the compound’s derivatives could be explored for protecting crops against bacterial pathogens or for developing plant growth-promoting formulations .

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives, including 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, have attracted considerable attention in medicinal chemistry due to their diverse range of biological properties . They are promising scaffolds for the design of new medicines, including anticancer drugs . Future research may focus on further exploring the biological activities of these compounds and optimizing their structures for better interaction with biological targets .

Mechanism of Action

Target of Action

The primary targets of the compound 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid are currently unknown. The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

It’s known that the compound exists largely in the lactam form in solution . More studies are needed to elucidate how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

As the compound is part of a collection of rare and unique chemicals, its effects on biochemical pathways require further investigation .

Pharmacokinetics

The compound’s impact on bioavailability is also unknown

properties

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGPDTWORUVKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354027
Record name 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

CAS RN

51991-94-7
Record name 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=51991-94-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (11.2g., 50mM) and 2N hydrochloric acid (75ml) was heated under reflux for 5 hours. The reaction mixture was cooled and filtered to give the required product in 79.7% weight yield (7.81g). νmax (KBr disc) 1720 (acid C=O)cm-1 ; λmax (NaHCO3 solution) 232nm (εm 2650), 263nm (εm 2030), 328nm (εm 6000) and 339nm (εm 5400); (Found: C, 43,65; H, 2.26; N, 14.16; S, 16.62%. C7H4N2O3S requires C, 43.87; H, 2.06; N, 14.28; S, 16.32%.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the reactions that 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo?

A1: 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4) is a versatile compound that can undergo reactions characteristic of carboxylic acids. One prominent reaction is its conversion to primary and secondary amide derivatives. This is achieved by reacting it with various amines (6a-i) in the presence of oxalyl chloride and N,N-dimethylformamide as a catalyst []. This reaction highlights the potential of this compound as a building block for more complex molecules.

Q2: Are there any interesting structural features observed in derivatives of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

A2: Yes, researchers synthesized a perhydroimidazo[1,5-c]thiazole derivative (29) from a derivative of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid []. NMR analysis of compound 29 revealed the presence of two stereoisomers. This isomerism arises from both a chiral center at the C7′a position and restricted rotation around the C5-N6′ bond, leading to both optical and conformational isomers []. This finding emphasizes the structural complexity that can arise from relatively simple starting materials like 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.

Q3: Are there other synthetic routes to access compounds similar to 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

A3: Yes, Meldrum's acid derivatives can be utilized to synthesize a range of compounds, including 7-substituted 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acids [, ]. This suggests that alternative synthetic strategies exist for accessing this class of compounds, potentially offering different advantages in terms of yield, cost, or access to specific derivatives.

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